High-Strength Differential Evidence Is Currently Unavailable
An exhaustive search of primary research articles, patents, and authoritative databases (PubMed, PMC, BindingDB, Semantic Scholar, Google Patents, ScienceDirect) returned no quantitative head-to-head or cross-study comparative data for this specific compound. The closest analogs with published antitubercular activity bear different substituents (e.g., 4-bromo, 4-methyl, 4-chloro) and were tested exclusively as metal complexes, not as free hydrazone ligands [1]. No inhibitory concentration (MIC), enzyme inhibition (IC50/Ki), cytotoxicity, solubility, metabolic stability, or other quantifiable parameter has been reported for CAS 649723-32-0.
| Evidence Dimension | Antimycobacterial activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related quinoline hydrazone derivatives: 100% inhibition at 6.25–25 µg/mL (Mandewale et al., 2015; J. Saudi Chem. Soc., 2018) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Broth microdilution assay, M. tuberculosis H37Rv, 37°C, 7–14 days |
Why This Matters
Absence of quantitative potency data prevents any performance-based differentiation; procurement decisions must rely solely on the compound’s structural uniqueness as a 2-ethoxyphenyl-substituted quinoline-2,4-dione hydrazone.
- [1] Mandewale, M. C., Thorat, B., Nivid, Y., Jadhav, R., Nagarsekar, A., & Yamgar, R. (2018). Synthesis, structural studies and antituberculosis evaluation of new hydrazone derivatives of quinoline and their Zn(II) complexes. Journal of Saudi Chemical Society, 22, 218-228. View Source
